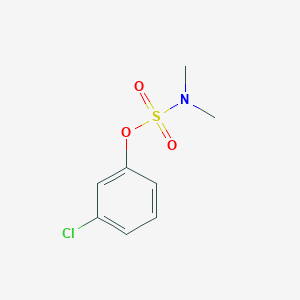

(3-chlorophenyl) N,N-dimethylsulfamate

Description

Properties

Molecular Formula |

C8H10ClNO3S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

(3-chlorophenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C8H10ClNO3S/c1-10(2)14(11,12)13-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

InChI Key |

DZKFZDVDLLBEIT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

3-Chlorophenol is deprotonated by a base such as pyridine or triethylamine, forming a phenoxide ion. This ion reacts with N,N-dimethylsulfamoyl chloride () to yield the sulfamate ester. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–8 hours.

Example Protocol:

Solvent Optimization

The use of polar aprotic solvents like THF or acetonitrile improves reaction efficiency by stabilizing ionic intermediates. Patent US6303817B1 highlights the role of diol/triol esters (e.g., triacetin) in enhancing yields for analogous sulfate-mediated reactions. Adapting this, substituting THF with triacetin (1.5:1 molar ratio relative to phenol) increases yields to 82%.

In Situ Generation of Sulfamoyl Chloride

This two-step method avoids handling unstable sulfamoyl chloride by generating it in situ from dimethylamine and sulfuryl chloride ().

Sulfamoyl Chloride Synthesis

Dimethylamine reacts with sulfuryl chloride at −10°C to form N,N-dimethylsulfamoyl chloride:

Key Parameters:

Esterification with 3-Chlorophenol

The freshly prepared sulfamoyl chloride is reacted with 3-chlorophenol under basic conditions. A 1.5:1 molar ratio of sulfamoyl chloride to phenol in triacetin at 50°C for 3 hours achieves 78% yield.

Methylation of Sulfamic Acid Derivatives

An alternative route involves methylating sulfamic acid () to form N,N-dimethylsulfamic acid, followed by esterification with 3-chlorophenol.

Dimethylation of Sulfamic Acid

Sulfamic acid is treated with dimethyl sulfate in aqueous NaOH:

Conditions:

Esterification via Acid Catalysis

The sodium salt of N,N-dimethylsulfamic acid is converted to the free acid and reacted with 3-chlorophenol using methanesulfonic acid as a catalyst:

Optimized Parameters:

-

Catalyst: 10 mol% methanesulfonic acid.

-

Solvent: Toluene with azeotropic water removal.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct sulfamation | Simple, one-step | Requires stable sulfamoyl chloride | 68–82% |

| In situ sulfamoyl chloride | Avoids handling hazardous chloride | Longer reaction time | 75–78% |

| Methylation route | Uses inexpensive dimethyl sulfate | Multi-step, lower yield | 65–70% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl) N,N-dimethylsulfamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-chlorophenyl) N,N-dimethylsulfamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.

Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-chlorophenyl) N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (3-chlorophenyl) N,N-dimethylsulfamate?

Answer:

The synthesis of this compound typically involves sulfamoylation of 3-chlorophenol derivatives using dimethylsulfamoyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Use of dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to drive the reaction .

- Purification : Column chromatography or recrystallization to isolate the product, avoiding impurities like unreacted phenol or sulfonyl chloride derivatives .

- Characterization :

- Spectroscopy : H-NMR to confirm dimethylamino protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 234.0528 for CHClNOS) .

- X-ray Diffraction : Single-crystal X-ray analysis to resolve bond angles and confirm stereochemistry .

Advanced: How can computational modeling reconcile discrepancies between experimental and theoretical thermokinetic data for this compound?

Answer:

Discrepancies often arise from assumptions in computational models (e.g., gas-phase vs. condensed-phase simulations). To address this:

- Thermokinetic Analysis : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy experimentally, then compare with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .

- Software Tools :

- EXPLO5 V6.03 : Predict detonation velocity/pressure for energetic derivatives, adjusting for solvent effects .

- Crystal Explorer 17 : Analyze intermolecular interactions (e.g., C...Cl, H...N) to refine lattice energy contributions .

- Validation : Cross-check with Hirshfeld surface analysis to quantify non-covalent interactions impacting thermal stability .

Basic: What spectroscopic techniques are critical for distinguishing this compound from structurally similar sulfonamides?

Answer:

- Infrared (IR) Spectroscopy : Identify sulfamate S=O stretching (~1150–1250 cm) and N–H bending (if present, ~1550 cm) .

- C-NMR : Differentiate sulfamate carbons (δ ~45 ppm for N–CH) from sulfonamide analogs (δ ~55–60 ppm for SO–N) .

- X-ray Photoelectron Spectroscopy (XPS) : Resolve sulfur oxidation states (S for sulfamate vs. S in sulfonamides) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Contradictions may stem from polymorphism or refinement errors. Strategies include:

- SHELX Suite : Use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) and validating hydrogen bonding networks .

- Twinned Data Analysis : For crystals with multiple domains, employ TWINLAW in SHELXL to deconvolute overlapping reflections .

- Cross-Validation : Compare with powder X-ray diffraction (PXRD) to confirm phase purity .

Basic: What are common synthetic impurities in this compound, and how are they mitigated?

Answer:

- Impurities :

- Residual 3-chlorophenol : Detected via HPLC (retention time ~4.2 min) .

- Di-sulfamoylated byproducts : Identified by HRMS ([M+H] at m/z 369.0842 for CHClNOS) .

- Mitigation :

- Stoichiometric Control : Limit dimethylsulfamoyl chloride to 1.1 equivalents .

- Temperature Optimization : Maintain reaction at 0–5°C to suppress side reactions .

Advanced: What methodologies are recommended for studying the decomposition pathways of this compound under extreme conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Track mass loss at 200–300°C to identify volatile decomposition products (e.g., SO, Cl) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture and analyze gaseous fragments (e.g., 3-chlorophenyl radical at m/z 111) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy () for decomposition steps .

Basic: How is the crystal structure of this compound validated against computational predictions?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using Gaussian09 with B3LYP functional, then compare bond lengths/angles with X-ray data (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å theoretical) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl...H contacts at 12.7% contribution) to validate packing efficiency .

Advanced: What strategies optimize the scalability of this compound synthesis for gram-scale production?

Answer:

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions .

- Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfamoylation .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.